BE“GHE Foundational & Exploratory

Check Availability & Pricing

Chemical structure and properties of AF267B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ngx-267

cat. No.: B022173

AF267B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF267B, also known as NGX267, is a selective M1 muscarinic acetylcholine receptor (MAChR)
agonist that has been investigated for its therapeutic potential in Alzheimer's disease. As a rigid
analog of acetylcholine, AF267B was designed to target the M1 receptor, which is abundantly
expressed in the cortex and hippocampus and plays a crucial role in memory and learning. This
technical guide provides a comprehensive overview of the chemical structure, properties, and
associated experimental methodologies of AF267B.

Chemical Structure and Physicochemical Properties

AF267B is chemically identified as (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one.
Its structure features a spirocyclic core, which contributes to its rigidity and receptor selectivity.
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Property Value Source

(2S)-2-ethyl-8-methyl-1-thia-
IUPAC Name 4,8-diazaspiro[4.5]decan-3- PubChem
one

Alzheimer's Drug Discovery

Synonyms NGX267, NI004 )
Foundation[1]
Molecular Formula C10H18N20S PubChem
Molecular Weight 214.33 g/mol PubChem
) CCC1C(=0O)NC2(CCN(C)CC2)
Canonical SMILES s1 PubChem

Note: Specific quantitative data for properties such as pKa and aqueous solubility are not
readily available in publicly accessible literature.

Pharmacological Properties

AF267B is characterized as a selective agonist for the M1 muscarinic receptor. While its
selectivity is a key feature, it has been noted to also activate M3 and M5 receptor subtypes.[2]

Parameter Value Species/System

M1 Muscarinic Acetylcholine _ o _
Receptor Target ) In vitro and in vivo studies
Receptor (Primary)

Binding Affinity (Ki) Data not publicly available -

Functional Activity (EC50) Data not publicly available -

Note: Despite numerous mentions of its M1 selectivity, specific quantitative binding affinity (Ki)
or functional potency (EC50) values for AF267B across the five muscarinic receptor subtypes
(M1-M5) are not available in the reviewed literature.

Pharmacokinetics
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Preclinical studies have indicated that AF267B possesses favorable pharmacokinetic
properties, including high oral bioavailability and significant penetration of the blood-brain
barrier.[3][4]

Parameter Value Species

Oral Bioavailability Described as "high" Preclinical models

Shows a "remarkable

Brain Penetration preference for the brain vs. Preclinical models
plasma”
Cmax, Tmax, Half-life Data not publicly available

Note: While qualitatively described as having high bioavailability and brain penetration, specific
quantitative pharmacokinetic parameters for AF267B are not detailed in the available literature.

Mechanism of Action and Signaling Pathways

AF267B exerts its effects primarily through the activation of the M1 muscarinic acetylcholine
receptor, which is coupled to the Gg/11 family of G proteins. This initiates a signaling cascade
that has been shown to be beneficial in the context of Alzheimer's disease pathology.

Amyloid-f3 Pathology Modulation

Activation of the M1 receptor by AF267B promotes the non-amyloidogenic processing of
amyloid precursor protein (APP). This is achieved through the activation of a-secretase
(ADAM17/TACE), which cleaves APP within the amyloid- (AB) sequence, thus precluding the
formation of AP peptides.[3] Concurrently, AF267B has been shown to decrease the levels of 3-
secretase (BACEL1), the enzyme that initiates the amyloidogenic pathway.

Tau Pathology Modulation

The signaling cascade initiated by AF267B also influences tau pathology. Activation of protein
kinase C (PKC) and subsequent inhibition of glycogen synthase kinase 33 (GSK-3p3) leads to a
reduction in the hyperphosphorylation of tau protein, a key event in the formation of
neurofibrillary tangles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b022173#chemical-structure-and-properties-of-
af267b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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